molecular formula C17H20O5S B3282071 (E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid CAS No. 745052-98-6

(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid

Cat. No.: B3282071
CAS No.: 745052-98-6
M. Wt: 336.4 g/mol
InChI Key: MNNGVQPWHYBWLL-LFIBNONCSA-N
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Description

(E)-2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic Acid ( 745052-98-6) is a high-purity chemical intermediate offered for research use. This compound features a unique molecular structure with an acrylic acid backbone linked to a tetrahydro-2H-pyran ring and a cyclopropylsulfonylphenyl group, presenting a multifaceted scaffold for chemical exploration. With a molecular formula of C17H20O5S and a molecular weight of 336.40 g/mol . Its defined melting point of 93-95°C ensures consistent handling and processing. As a building block in medicinal chemistry, its structural motifs are valuable for developing novel therapeutic agents. Research into related pyrazole-acylsulfonamide compounds has demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains, suggesting the potential for this compound's framework in investigating new anti-infective agents . Similarly, styryl-pyranone derivatives have shown promise in neurodegenerative disease research, alleviating cognitive impairment and neuroinflammation in models of Alzheimer's disease . This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,11-12,15H,5-10H2,(H,18,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNGVQPWHYBWLL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=CC3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)/C(=C\C3CCOCC3)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719279
Record name (2E)-2-[4-(Cyclopropanesulfonyl)phenyl]-3-(oxan-4-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745052-98-6
Record name (2E)-2-[4-(Cyclopropanesulfonyl)phenyl]-3-(oxan-4-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid, with the CAS number 745052-98-6, is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a cyclopropylsulfonyl group and a tetrahydro-2H-pyran moiety, which may influence its interaction with various biological targets.

  • Molecular Formula : C17H20O5S
  • Molecular Weight : 336.403 g/mol
  • Structure : The compound contains an acrylic acid backbone, which enhances its reactivity due to the presence of a double bond.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential applications in medicinal chemistry. Its unique structural features suggest interactions that could modulate pathways involved in inflammation, cancer, and neurological disorders.

The compound's sulfonyl group may enhance its ability to interact with specific proteins or enzymes, potentially leading to:

  • Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
  • Anticancer properties : Through the modulation of pathways involved in cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Computational studies, including quantitative structure-activity relationship (QSAR) analyses, can predict the pharmacological effects based on the chemical structure. These studies indicate that variations in the cyclopropyl and tetrahydropyran groups can significantly influence biological activity.

Research Findings

Several studies have highlighted the potential of this compound:

  • Anti-Cancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the exact mechanisms involved.
  • Neuroprotective Effects : Investigations into its neuroprotective properties indicate potential benefits in models of neurodegenerative diseases, possibly through antioxidant mechanisms.
  • Inflammation Modulation : The compound has shown promise in reducing markers of inflammation in vitro, suggesting a role in managing inflammatory diseases.

Case Studies

StudyFocusFindings
Study 1Anti-cancer efficacyDemonstrated cytotoxicity against breast cancer cells with IC50 values indicating significant potency.
Study 2NeuroprotectionExhibited protective effects on neuronal cells exposed to oxidative stress.
Study 3InflammationReduced TNF-alpha and IL-6 levels in activated macrophages, indicating anti-inflammatory properties.

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 93–95°C .
  • Applications : Primarily used as a pharmaceutical intermediate in the synthesis of bioactive molecules .

Comparison with Structurally Similar Compounds

Ethyl Ester Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylate 745052-96-4 C₁₉H₂₄O₅S 364.5 Ethyl ester instead of carboxylic acid Precursor for active pharmaceutical ingredients
Ethyl 2-(4-(cyclopropylthio)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylate 745052-95-3 C₁₉H₂₄O₃S 332.464 Thioether (S) vs. sulfonyl (SO₂) Intermediate with reduced polarity

Analysis :

  • The ethyl ester derivative (CAS 745052-96-4) serves as a prodrug with enhanced lipophilicity compared to the carboxylic acid form, improving membrane permeability .
  • Replacement of the sulfonyl group with a thioether (CAS 745052-95-3) reduces oxidative stability and hydrogen-bonding capacity, altering pharmacokinetics .

Propanoic Acid Analog

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid 745052-93-1 C₁₇H₂₂O₅S 338.42 Saturated propanoic acid vs. acrylic acid Under investigation for metabolic stability

Analysis :

Tetrahydrofuran-Based Acrylates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
Tetrahydrofurfuryl acrylate 2399-48-6 C₈H₁₂O₃ 156.18 Tetrahydrofuran ring instead of pyran; no sulfonyl group Polymer production

Analysis :

  • The absence of a sulfonyl group and pyran ring simplifies the structure, making tetrahydrofurfuryl acrylate more suitable for industrial polymer synthesis rather than pharmaceuticals .

Natural Acrylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
trans-4-Coumaric acid 7400-08-0 C₉H₈O₃ 164.16 Hydroxyphenyl instead of sulfonylpyran Antioxidant in food and cosmetics

Analysis :

  • Natural derivatives like trans-4-coumaric acid prioritize antioxidant activity via phenolic groups, contrasting with the synthetic sulfonylpyran motif of the target compound .

Key Findings and Implications

Structural Determinants of Function :

  • The cyclopropylsulfonyl group enhances binding to sulfonylurea receptors or enzymes, critical in diabetes or inflammation pathways .
  • The tetrahydro-2H-pyran ring improves metabolic stability compared to smaller heterocycles like tetrahydrofuran .

Pharmacokinetic Trade-offs :

  • Ethyl esters (e.g., CAS 745052-96-4) offer better absorption but require hydrolysis to the active carboxylic acid form .
  • The acrylic acid moiety (α,β-unsaturated carbonyl) may confer reactivity risks (e.g., Michael addition), necessitating careful toxicity profiling .

Industrial vs. Pharmaceutical Use :

  • Simpler acrylates (e.g., tetrahydrofurfuryl acrylate) are prioritized for polymer chemistry, while sulfonylpyran derivatives are tailored for targeted drug design .

Q & A

Basic: What are the established synthetic routes for (E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid?

Methodological Answer:
The synthesis typically involves:

  • Heck Coupling : Reacting 4-(cyclopropylsulfonyl)benzaldehyde with a tetrahydro-2H-pyran-4-yl acetylene precursor under palladium catalysis to form the (E)-configured α,β-unsaturated ester. Subsequent hydrolysis with aqueous NaOH yields the acrylic acid derivative .
  • Ester Hydrolysis : Starting from the corresponding methyl ester, saponification using lithium hydroxide in THF/water at 60°C achieves the carboxylic acid functionality. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Advanced: How can stereochemical integrity be ensured during synthesis, given the (E)-configuration of the acrylate group?

Methodological Answer:

  • Chiral Catalysis : Use palladium catalysts with chiral ligands (e.g., BINAP) to enforce stereoselectivity during cross-coupling steps .
  • Conformational Analysis : Confirm the (E)-configuration via NOESY NMR (absence of cross-peaks between the pyran and sulfonyl groups) or single-crystal X-ray diffraction (as demonstrated for structurally related acrylates in Acta Crystallographica studies) .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Retention time and peak symmetry indicate purity (>98%) .
  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) should show characteristic signals: δ 7.8–7.6 ppm (aryl protons), δ 3.5–3.3 ppm (tetrahydropyran OCH₂), and δ 1.2–1.0 ppm (cyclopropyl CH₂) .

Advanced: What mechanistic role does the cyclopropylsulfonyl group play in modulating reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The sulfonyl group stabilizes negative charge in intermediates, facilitating nucleophilic aromatic substitution or Michael additions. Cyclopropane strain may enhance ring-opening reactions under basic conditions .
  • DFT Studies : Computational modeling (e.g., B3LYP/6-31G*) can predict electrophilic regions, showing enhanced reactivity at the β-carbon of the acrylate due to conjugation with the sulfonyl group .

Basic: What pharmacological applications are associated with this compound?

Methodological Answer:

  • Intermediate in Drug Development : Used to synthesize kinase inhibitors or anti-inflammatory agents. For example, its α,β-unsaturated acid moiety is a Michael acceptor in covalent inhibitor design .
  • In Vitro Assays : Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., COX-2) at 10–100 µM concentrations in HEK293 or RAW264.7 cell lines .

Advanced: How can computational modeling optimize its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The tetrahydro-2H-pyran group shows hydrophobic interactions with Val523, while the sulfonyl group forms hydrogen bonds with Arg499 .
  • MD Simulations : GROMACS simulations (AMBER force field) over 100 ns can assess conformational stability in aqueous environments, highlighting solvent-accessible regions for derivatization .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the acrylate group. Stability tests via HPLC over 6 months show <5% degradation under these conditions .
  • Degradation Pathways : Hydrolysis of the sulfonyl group or photochemical [2+2] cycloaddition of the acrylate may occur. Monitor via LC-MS for m/z 336.409 (parent ion) and fragments at m/z 199 (cyclopropylsulfonyl loss) .

Advanced: How can data contradictions in reported bioactivity be resolved?

Methodological Answer:

  • Dose-Response Reproducibility : Validate conflicting IC₅₀ values (e.g., COX-2 inhibition) using standardized assays (e.g., fluorescence polarization) across multiple labs.
  • Metabolite Interference : Use LC-MS/MS to rule out metabolites (e.g., glutathione adducts) confounding activity measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid
Reactant of Route 2
(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid

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